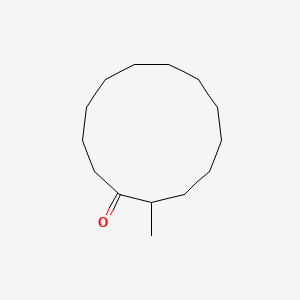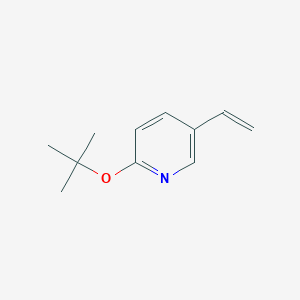
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI): is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a pyridine ring substituted with a 2-(1,1-dimethylethoxy) group and a 5-ethenyl group, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure. The 2-(1,1-dimethylethoxy) group is introduced through an etherification reaction using appropriate reagents and conditions.
Ethenyl Group Introduction: The 5-ethenyl group is introduced via a vinylation reaction, which can be achieved using reagents such as vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-(1,1-dimethylethoxy) or 5-ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyridine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(1,1-dimethylethoxy)-5-nitro-(9CI): This compound features a nitro group instead of an ethenyl group, leading to different chemical properties and reactivity.
Pyridine, 2-(1,1-dimethylethoxy)-5-methyl-(9CI): The presence of a methyl group instead of an ethenyl group results in variations in chemical behavior and applications.
Uniqueness
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is unique due to the presence of both the 2-(1,1-dimethylethoxy) and 5-ethenyl groups. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C11H15NO/c1-5-9-6-7-10(12-8-9)13-11(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
QOXPZRFVNCVWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
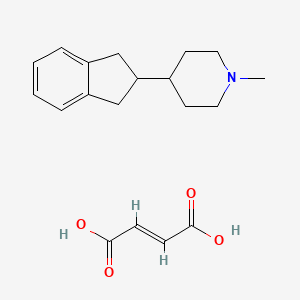
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
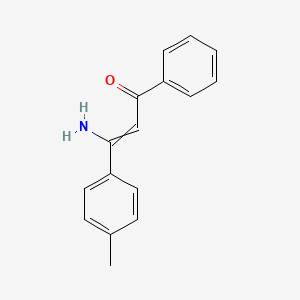

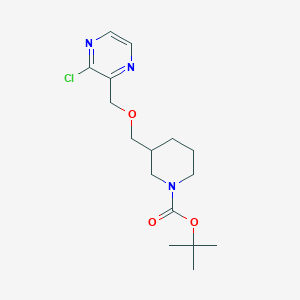
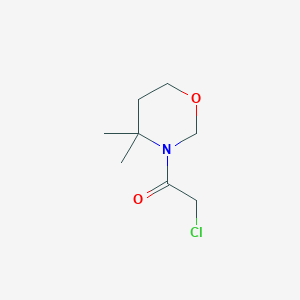

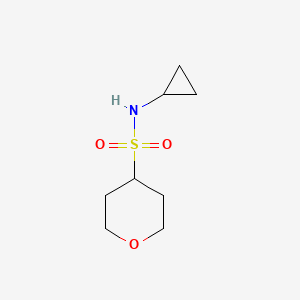
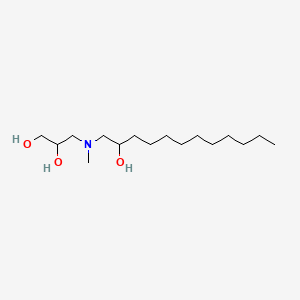
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
